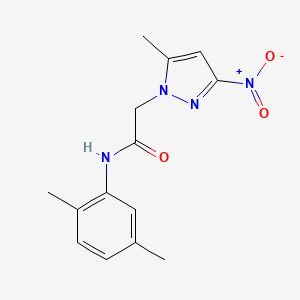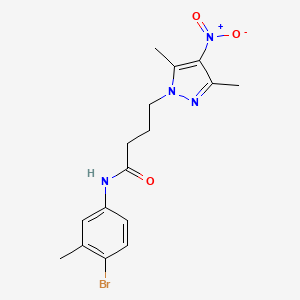
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide
Übersicht
Beschreibung
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide, also known as DNPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide acts as a CB1 receptor agonist, which means that it binds to the receptor and activates it, leading to a cascade of downstream signaling events. The activation of CB1 receptors by 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been shown to modulate neurotransmitter release, inhibit voltage-gated calcium channels, and activate potassium channels, ultimately leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been shown to reduce pain perception, increase appetite, and improve mood. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for CB1 receptors, which allows for the selective activation of these receptors. However, its limitations include its relatively low solubility in aqueous solutions, making it difficult to administer in vivo, and its potential for off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide. One potential avenue of research is the development of more potent and selective CB1 receptor agonists based on the structure of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide and its potential therapeutic applications in various neurological disorders. Finally, the development of more efficient methods for the synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide may facilitate its widespread use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1), which plays a crucial role in the regulation of various physiological processes, such as pain perception, appetite, and mood.
Eigenschaften
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(3-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-10-15(20(22)23)11(2)19(18-10)8-4-7-14(21)17-13-6-3-5-12(16)9-13/h3,5-6,9H,4,7-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNUUUVYSAHPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC=C2)F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({4-[chloro(difluoro)methoxy]phenyl}imino)-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3747636.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3747645.png)

![1,1'-methylenebis(3-propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole)](/img/structure/B3747651.png)
![N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3747654.png)
![3-[(chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747667.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B3747677.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B3747678.png)
![ethyl (5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747684.png)


![N-[4-(acetylamino)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B3747706.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B3747728.png)